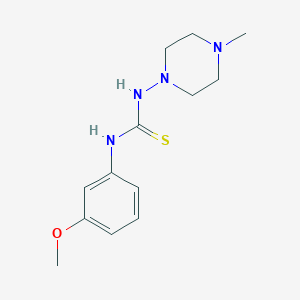
N-(3-chloro-4-methylphenyl)-4-isopropoxy-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-4-isopropoxy-3-methoxybenzamide, also known as CI-977, is a synthetic compound that has been extensively studied for its potential use as an analgesic. This compound belongs to the class of benzamides, which are known to have a wide range of pharmacological activities. CI-977 has been shown to have a unique mechanism of action, which makes it an attractive candidate for further research.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-isopropoxy-3-methoxybenzamide is unique compared to other analgesics. It acts as a selective agonist of the delta-opioid receptor, which is involved in the modulation of pain. Activation of this receptor leads to a decrease in the release of neurotransmitters involved in pain signaling, resulting in analgesia.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-4-isopropoxy-3-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of substance P, a neuropeptide involved in pain signaling. It also decreases the release of glutamate, an excitatory neurotransmitter involved in pain signaling. N-(3-chloro-4-methylphenyl)-4-isopropoxy-3-methoxybenzamide has also been shown to increase the release of dopamine, a neurotransmitter involved in reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-methylphenyl)-4-isopropoxy-3-methoxybenzamide has a number of advantages for use in laboratory experiments. It has a high potency and selectivity for the delta-opioid receptor, which makes it an ideal tool for studying the role of this receptor in pain modulation. However, N-(3-chloro-4-methylphenyl)-4-isopropoxy-3-methoxybenzamide has a short half-life, which makes it difficult to use in long-term studies.
Direcciones Futuras
There are a number of future directions for research on N-(3-chloro-4-methylphenyl)-4-isopropoxy-3-methoxybenzamide. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the study of the role of the delta-opioid receptor in other physiological processes, such as mood regulation and addiction. Finally, the use of N-(3-chloro-4-methylphenyl)-4-isopropoxy-3-methoxybenzamide in combination with other analgesics may lead to improved pain management strategies.
Métodos De Síntesis
N-(3-chloro-4-methylphenyl)-4-isopropoxy-3-methoxybenzamide can be synthesized using a multi-step process. The first step involves the reaction of 3-chloro-4-methylphenol with isopropylamine to form N-(3-chloro-4-methylphenyl)isopropylamine. This intermediate is then reacted with 3-methoxy-4-isopropoxybenzoyl chloride to form N-(3-chloro-4-methylphenyl)-4-isopropoxy-3-methoxybenzamide.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-4-isopropoxy-3-methoxybenzamide has been extensively studied for its potential use as an analgesic. It has been shown to be effective in animal models of pain, including thermal, mechanical, and chemical stimuli. N-(3-chloro-4-methylphenyl)-4-isopropoxy-3-methoxybenzamide has also been shown to have a low potential for addiction and dependence, which makes it an attractive alternative to other analgesics.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-methoxy-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-11(2)23-16-8-6-13(9-17(16)22-4)18(21)20-14-7-5-12(3)15(19)10-14/h5-11H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZQOYTWJMUDBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC(C)C)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-3-methoxy-4-propan-2-yloxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5730410.png)
![N'-[4-(difluoromethoxy)benzylidene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5730416.png)

![3-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5730423.png)
![3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5730433.png)
![2-[(4-tert-butylbenzylidene)amino]-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5730434.png)
![N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5730446.png)



![N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5730468.png)
![N-{4-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-thiophenecarboxamide](/img/structure/B5730493.png)